1-(3-Bromophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 3-bromophenyl group at position 1 and a 3-(pyridin-3-yloxy)azetidine-1-carbonyl moiety at position 2. Such structural features are common in kinase inhibitors and antimicrobial agents due to their ability to interact with ATP-binding pockets or disrupt bacterial membranes .
Properties
IUPAC Name |
1-(3-bromophenyl)-4-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c20-14-3-1-4-15(8-14)23-10-13(7-18(23)24)19(25)22-11-17(12-22)26-16-5-2-6-21-9-16/h1-6,8-9,13,17H,7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBVCVQIKHEZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Br)C(=O)N3CC(C3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Bromophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H18BrN3O3
- Molecular Weight : 416.275 g/mol
- CAS Number : 1904208-82-7
The compound features a bromophenyl group, a pyridine moiety, and an azetidine ring, which are known to contribute to various biological activities.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the bromine atom in the phenyl ring is particularly noted for enhancing cytotoxicity against various cancer cell lines. For instance, derivatives of azetidine have shown promising results in inhibiting cell proliferation in breast cancer models, particularly MDA-MB-231 cells .
The proposed mechanism of action for this compound involves:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism, such as xanthine oxidase and other oxidoreductases .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of several azetidine derivatives, including the target compound. The results indicated that:
- The compound exhibited significant cytotoxic effects on MDA-MB-231 cells with an IC50 value comparable to established chemotherapeutics.
- Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a potential pathway for inducing apoptosis .
Study 2: Inhibition of Enzymatic Activity
Another research project focused on the enzymatic inhibition properties of related compounds. The findings showed:
- In vitro assays demonstrated that the compound effectively inhibited the activity of xanthine oxidase with an IC50 value indicating moderate potency.
- Molecular docking studies suggested favorable interactions with the enzyme's active site, providing insights into its mechanism of action .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1-(3-Bromophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, which can lead to the development of new drugs for various diseases.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit anticancer properties. For instance, derivatives containing azetidine rings have shown promising results in inhibiting tumor growth in vitro and in vivo studies . The mechanism of action often involves the induction of apoptosis in cancer cells, making this compound a candidate for further exploration in cancer therapy.
Neurological Disorders
The compound's structural features may also lend themselves to applications in treating neurological disorders. Compounds that interact with neurotransmitter systems or modulate neuronal activity are of significant interest.
Case Study: Neuroprotective Effects
Preliminary studies have suggested that related compounds can exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells . Investigating the specific effects of this compound on neuronal health could provide insights into its potential use in treating conditions like Alzheimer's disease or Parkinson's disease.
Antimicrobial Activity
The compound's unique structure may also be effective against various microbial pathogens. Research into similar azetidine derivatives has shown antimicrobial properties, suggesting that this compound could be explored for its efficacy against bacterial and fungal infections .
Synthesis of Novel Derivatives
The synthesis of new derivatives based on this compound is an area of active research. Modifying the existing structure can lead to compounds with enhanced biological activity or improved pharmacokinetic properties.
Synthetic Pathways
Recent studies have focused on efficient synthetic routes to produce heterocyclic amino acid derivatives that incorporate azetidine and oxetane rings . The ability to modify the side chains or functional groups can lead to compounds with tailored biological activities.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent-Driven Activity Differences
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Bromophenyl vs.
- Azetidine-Pyridinyloxy vs. Piperidine-Fluoromethyl: The azetidine-pyridinyloxy group in the target compound introduces hydrogen-bond donors/acceptors, contrasting with the lipophilic fluoromethyl-piperidine in . This difference may influence solubility and blood-brain barrier penetration .
- Pyridin-2-one vs. Pyrrolidin-2-one Cores : Pyridin-2-one derivatives () exhibit antioxidant activity due to electron-rich aromatic systems, whereas pyrrolidin-2-one analogs (e.g., target compound) are more common in kinase inhibition .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Bromophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves coupling reactions between azetidine and pyrrolidinone intermediates. A controlled synthesis approach, similar to the copolymerization of CMDA and DMDAAC (as described in ), could be adapted. For optimization, use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Flow chemistry methods, such as those applied in diphenyldiazomethane synthesis (), may enhance reproducibility and scalability. Monitor reaction progress via HPLC or LC-MS to identify side products.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns. Pair this with multinuclear NMR (¹H, ¹³C, 2D-COSY) to resolve the stereochemistry of the azetidine-pyrrolidinone core. For example, in analogous brominated pyridine derivatives (), NMR signals for aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm) are critical. X-ray crystallography (as in ’s imidazole derivative) may resolve ambiguous stereochemistry if crystals are obtainable.
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer : Refer to safety protocols for structurally similar compounds, such as 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one (), which mandates PPE (gloves, lab coat, goggles), fume hood use, and emergency ventilation. Avoid inhalation/contact by using closed systems during synthesis. For spills, follow guidelines in : isolate the area, use inert absorbents, and dispose via licensed hazardous waste services.
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for this compound across different batches?
- Methodological Answer : Batch variability may arise from impurities (e.g., unreacted bromophenyl precursors or azetidine intermediates). Perform comparative analysis using:
- Temperature-dependent NMR to detect dynamic rotational isomers.
- HPLC with UV/Vis and MS detection () to quantify impurities.
- DFT computational modeling (e.g., Gaussian) to predict NMR shifts and cross-validate experimental data. Adjust recrystallization solvents (e.g., switch from ethanol to acetonitrile) to improve purity, as done for brominated pyridines in .
Q. What strategies are effective for optimizing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by:
- pH Stress Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours ( ).
- Thermal Gravimetric Analysis (TGA) : Identify decomposition thresholds (e.g., >150°C).
- Lyophilization : For hygroscopic analogs like 3-Phenyl-1-(piperidin-4-yl)propan-1-ol hydrochloride ( ), lyophilization improves long-term storage stability.
Q. How can researchers investigate the compound’s potential biological activity using in silico methods?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, leveraging structural analogs (e.g., ’s benzamide derivatives). Use QSAR models trained on brominated heterocycles ( ) to estimate ADMET properties. Validate predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity).
Q. What analytical techniques are suitable for detecting trace impurities in this compound?
- Methodological Answer : Combine:
- LC-HRMS : Detect impurities at <0.1% levels ().
- ICP-MS : Quantitate heavy metals (e.g., residual Pd from coupling reactions).
- Headspace GC-MS : Identify volatile byproducts (e.g., residual solvents).
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity results in different cell lines?
- Methodological Answer : Re-evaluate experimental variables:
- Cell Culture Conditions : Ensure consistent passage numbers and media formulations.
- Compound Solubility : Use DMSO stocks ≤0.1% to avoid solvent toxicity ().
- Metabolic Profiling : Perform LC-MS metabolomics to identify cell-specific metabolite interactions (e.g., cytochrome P450 activation).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
